molecular formula C19H13N3O2S B5425638 N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide

N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5425638
M. Wt: 347.4 g/mol
InChI Key: VJBWVZPLDPIPDG-UHFFFAOYSA-N
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Description

N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide is a compound that features a 1,2,4-oxadiazole ring, a thiophene ring, and a carboxamide group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the thiophene and carboxamide groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the 1,2,4-oxadiazole ring with the thiophene and carboxamide groups. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(16-10-5-11-25-16)20-15-9-4-8-14(12-15)17-21-19(24-22-17)13-6-2-1-3-7-13/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWVZPLDPIPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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